4-[(2,4-Dichloro-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 2,4-dichlorophenylhydrazine with a suitable ketone or aldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Amines or hydrazines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology
In biological research, the compound is studied for its potential antimicrobial and anticancer activities. It can inhibit the growth of certain bacteria and cancer cell lines.
Medicine
The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.
Industry
In the industrial sector, the compound is used as an intermediate in the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism by which (4Z)-4-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE exerts its effects involves the interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: Similar in structure but with different substituents.
Hydrazones: A broad class of compounds with similar hydrazone functional groups.
Uniqueness
The uniqueness of (4Z)-4-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dichlorophenyl group enhances its stability and reactivity compared to other hydrazones.
Properties
Molecular Formula |
C16H12Cl2N4O |
---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H12Cl2N4O/c1-10-15(20-19-14-8-7-11(17)9-13(14)18)16(23)22(21-10)12-5-3-2-4-6-12/h2-9,21H,1H3 |
InChI Key |
KAHLASCWJNXQCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.